2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
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Overview
Description
2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a specialized organosilicon compound It is characterized by the presence of a bromopropyl group attached to a hexamethyltrisilane backbone, which includes a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of hexamethyltrisilane with 3-bromopropyl chloride in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silicon atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would result in the formation of new carbon-carbon bonds.
Scientific Research Applications
2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and in various coupling reactions.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to modify surface properties and enhance material performance.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromopropyl group can undergo nucleophilic substitution, while the silicon atoms can participate in oxidation and reduction reactions. These reactions enable the compound to modify other molecules and materials, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of methyl groups.
3-Chloropropyltrimethoxysilane: Contains a chlorine atom instead of a bromine atom.
Hexamethyldisilazane: Lacks the bromopropyl group but has a similar silicon backbone.
Uniqueness
2-(3-Bromopropyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the combination of its bromopropyl group and hexamethyltrisilane backbone. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
922500-55-8 |
---|---|
Molecular Formula |
C12H33BrSi4 |
Molecular Weight |
369.63 g/mol |
IUPAC Name |
3-bromopropyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C12H33BrSi4/c1-14(2,3)17(12-10-11-13,15(4,5)6)16(7,8)9/h10-12H2,1-9H3 |
InChI Key |
XTLJMOGQKAQKAG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](CCCBr)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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